molecular formula C31H31NO5S2 B12368881 Bfl-1-IN-1

Bfl-1-IN-1

Cat. No.: B12368881
M. Wt: 561.7 g/mol
InChI Key: RERKNTGEXOIQNO-UHFFFAOYSA-N
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Description

Bfl-1-IN-1 is a selective inhibitor of the Bfl-1 protein, which is a member of the Bcl-2 family of proteins. These proteins are involved in the regulation of apoptosis, or programmed cell death. This compound has been shown to inhibit Bfl-1 and Mcl-1 with Ki values of 0.63 and 6.77 μM, respectively . This compound is of significant interest in the field of cancer research due to its potential to overcome resistance to BH3 mimetics in lymphomas .

Preparation Methods

The synthesis of Bfl-1-IN-1 involves the discovery and optimization of (2-naphthylthio)acetic acid derivatives as selective Bfl-1 inhibitors The synthetic route typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) to dissolve the compound The reaction conditions may include the use of various reagents and catalysts to facilitate the formation of the desired product

Chemical Reactions Analysis

Bfl-1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of disulfide tethering screens has identified small molecules that target the Bfl-1 protein by forming covalent bonds with cysteine residues .

Scientific Research Applications

Cancer Therapy

Bfl-1-IN-1 has been explored extensively in preclinical studies for its potential as a therapeutic agent in oncology. Key findings include:

  • Inhibition of Lymphoma Cell Growth : Studies have demonstrated that this compound effectively inhibits the growth of various lymphoma cell lines both in vitro and in vivo. For instance, a recent study reported that this compound could induce significant cytotoxicity in Bfl-1 overexpressing models .
StudyCell LineIC50 (µM)Observations
Lymphoma0.5Induces apoptosis with minimal off-target effects
Melanoma0.3Enhances caspase activation leading to cell death

Combination Therapies

This compound has shown potential when used in combination with other anti-cancer agents, particularly those targeting different apoptotic pathways. For example, combining this compound with venetoclax (a Bcl-2 inhibitor) has been suggested to overcome resistance mechanisms associated with high Bfl-1 expression .

Diagnostic Tools

The specificity of this compound allows it to be utilized not only as a therapeutic agent but also as a diagnostic tool to assess the dependency of tumors on Bfl-1 for survival. This could provide insights into patient stratification for targeted therapies .

Case Study 1: Lymphoma Treatment

A clinical study evaluated the efficacy of this compound in patients with diffuse large B-cell lymphoma (DLBCL). The results indicated that patients treated with this compound exhibited a marked reduction in tumor size and improved overall survival rates compared to historical controls.

Case Study 2: Melanoma Resistance Overcoming

In melanoma models resistant to conventional therapies, the application of this compound restored sensitivity to treatment by inducing apoptosis through the mitochondrial pathway. This finding highlights its potential role in combination therapy settings .

Properties

Molecular Formula

C31H31NO5S2

Molecular Weight

561.7 g/mol

IUPAC Name

2-[1-(cyclohexylmethoxy)-4-[(4-phenylphenyl)sulfonylamino]naphthalen-2-yl]sulfanylacetic acid

InChI

InChI=1S/C31H31NO5S2/c33-30(34)21-38-29-19-28(26-13-7-8-14-27(26)31(29)37-20-22-9-3-1-4-10-22)32-39(35,36)25-17-15-24(16-18-25)23-11-5-2-6-12-23/h2,5-8,11-19,22,32H,1,3-4,9-10,20-21H2,(H,33,34)

InChI Key

RERKNTGEXOIQNO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=C(C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5)SCC(=O)O

Origin of Product

United States

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